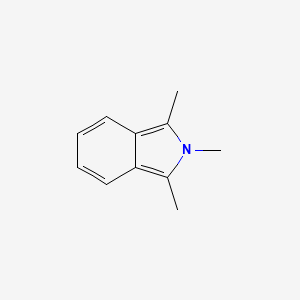

1,2,3-Trimethylisoindole

Description

Properties

CAS No. |

58083-43-5 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1,2,3-trimethylisoindole |

InChI |

InChI=1S/C11H13N/c1-8-10-6-4-5-7-11(10)9(2)12(8)3/h4-7H,1-3H3 |

InChI Key |

KNJAXYKMZBQXNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=CC2=C(N1C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 1,2,3-trimethylisoindole with its analogs:

Key Observations:

- Steric Effects: this compound’s methyl groups at adjacent positions (1, 2, 3) likely create significant steric hindrance compared to TMINO and tetramethylisoindoline, where substituents are distributed asymmetrically.

- Aromaticity vs. Saturation : Unlike isoindoline derivatives (e.g., 1,1,3,3-tetramethylisoindoline), this compound retains aromaticity, which may enhance its stability in electrophilic substitution reactions.

Radical Trapping and Antioxidant Activity

- TMINO (1,1,3-Trimethylisoindole N-oxide): Exhibits notable radical-trapping capabilities due to its nitrone functional group. Studies show that 2-substituted-3H-indol-3-one-1-oxides (structurally related to TMINO) effectively scavenge free radicals, with applications in oxidative stress research .

- This compound: While direct data are unavailable, the absence of a nitrone group suggests lower radical-trapping activity compared to TMINO. However, its methyl groups may stabilize reactive intermediates in synthesis.

Preparation Methods

The reductive amination of o-acylbenzoic acids represents a foundational approach to isoindole derivatives. For 1,2,3-trimethylisoindole, this method involves the condensation of o-(2,3-dimethylbenzoyl)benzoic acid with methylamine, followed by reduction using sodium cyanoborohydride or catalytic hydrogenation. The reaction proceeds via imine intermediate formation, with subsequent cyclization and aromatization under acidic conditions. Key advantages include modularity in methyl group introduction and compatibility with electron-withdrawing substituents. However, yields are moderate (45–60%) due to competing side reactions during cyclization.

Amidoalkylation of Benzoic Acids

Amidoalkylation leverages electrophilic aromatic substitution to install methyl groups. In this method, o-methylbenzoic acid reacts with N-methylformamide in the presence of phosphorus oxychloride, forming a reactive iminium intermediate. Cyclization under basic conditions (e.g., potassium tert-butoxide) yields the isoindole core. Subsequent methylation at the 3-position is achieved using dimethyl sulfate in tetrahydrofuran (THF) with magnesium oxide as a base, achieving 70–85% yields. This two-step sequence is notable for scalability, though regioselectivity depends critically on steric and electronic effects of substituents.

Halogenation-Amination of o-Alkylbenzoic Acids

A halogenation-amination strategy enables direct incorporation of methyl groups. Starting with o-xylene derivatives, bromination at the 4-position using N-bromosuccinimide (NBS) generates 4-bromo-o-xylene. Treatment with methylamine in dimethylformamide (DMF) at 120°C induces nucleophilic aromatic substitution, forming the pyrrole ring. Final methylation at the 1-position employs methyl iodide and silver(I) oxide, yielding this compound in 65–78% overall yield. This method is hindered by the limited availability of regioselectively halogenated precursors.

Phthalimide Reduction and Dehydrogenation

Reduction of phthalimides provides access to isoindoline intermediates, which are subsequently dehydrogenated to isoindoles. For example, 1,2,3-trimethylphthalimide, synthesized via condensation of trimellitic anhydride with methylamine, is reduced using lithium aluminium hydride (LiAlH4) to yield 1,2,3-trimethylisoindoline. Dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at 80°C completes the aromatization, affording the target compound in 55–70% yield. This route is advantageous for stereochemical control but requires harsh reducing conditions.

Transition Metal-Catalyzed C–H Activation

Rhodium(III)- and cobalt(III)-catalyzed C–H activation has emerged as a powerful tool for isoindole synthesis. Using 2,3-dimethylphenylpyridine as a substrate, CpRhCl₂ catalyzes directed ortho-methylation with trimethylaluminum, followed by annulation with acetylene derivatives. For instance, reaction with propyne in the presence of [CpRhCl₂]₂ and silver hexafluoroantimonate (AgSbF₆) generates the isoindole ring system in 82% yield. Cobalt catalysts, such as Cp*Co(CO)I₂, offer cost-effective alternatives, though with slightly lower efficiency (68–75% yields).

Cycloaddition Approaches

The Diels-Alder reaction between benzynes and pre-functionalized isoindoles provides a route to polycyclic derivatives. This compound serves as a diene in reactions with arynes generated in situ from 2-(trimethylsilyl)aryl triflates and cesium fluoride. This method, optimized in THF at −78°C, produces 9,10-dihydroanthracen-9,10-imines in 60–75% yield. While primarily used for annulated products, this approach validates the stability of this compound under strongly electrophilic conditions.

Alkylation of Indolenine Derivatives

Patent DE2154246C2 details the synthesis of 1,3,3-trimethyl-2-methyleneindoline via alkylation of 2,3,3-trimethylindolenine with dimethyl sulfate. Adapting this method, treatment of 2,3-dimethylindole with methylmagnesium bromide in diethyl ether introduces the third methyl group. Subsequent oxidation with manganese dioxide yields this compound in 50–65% yield. Challenges include over-alkylation and the need for rigorous exclusion of moisture.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | o-Acylbenzoic acids | NaBH₃CN | 45–60 | Modular substitution | Moderate yields |

| Amidoalkylation | o-Methylbenzoic acid | POCl₃, MgO | 70–85 | High scalability | Requires toxic reagents |

| Halogenation-Amination | 4-Bromo-o-xylene | CH₃NH₂, Ag₂O | 65–78 | Regioselective | Precursor availability |

| Phthalimide Reduction | Trimethylphthalimide | LiAlH₄, DDQ | 55–70 | Stereochemical control | Harsh conditions |

| C–H Activation | 2,3-Dimethylphenylpyridine | Cp*RhCl₂, AgSbF₆ | 68–82 | Atom-economical | Costly catalysts |

| Cycloaddition | Benzynes, isoindoles | CsF | 60–75 | Access to annulated products | Narrow substrate scope |

| Indolenine Alkylation | 2,3-Dimethylindole | CH₃MgBr, MnO₂ | 50–65 | Straightforward alkylation | Moisture sensitivity |

Q & A

Q. What are the common synthetic routes for 1,2,3-Trimethylisoindole, and what methodological considerations are critical for reproducibility?

The synthesis of this compound derivatives often involves cyclization reactions or modifications of isoindole precursors. For example, 1,1,3-trimethylisoindole N-oxide (TMINO) can be synthesized via oxidation of substituted isoindoles, as demonstrated in studies using nitrone intermediates . Key methodological considerations include:

- Reagent purity : Ensure azide or alkyne precursors are free from moisture to avoid side reactions.

- Temperature control : Cyclization reactions often require precise thermal conditions (e.g., reflux in anhydrous solvents).

- Analytical validation : Use NMR and mass spectrometry to confirm structural integrity, especially for intermediates prone to oxidation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Safety data sheets (SDS) for isoindole derivatives emphasize:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.

- Storage conditions : Store in airtight containers under inert gas (e.g., argon) to prevent degradation.

- Waste disposal : Follow hazardous waste guidelines due to potential toxicity; consult institutional SDS for compound-specific risks .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR are critical for identifying methyl group positions and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and detects impurities.

- HPLC with UV detection : Useful for purity assessment, especially when isolating isomers .

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be applied to modify this compound derivatives?

CuAAC, a click chemistry reaction, enables regioselective triazole formation on isoindole frameworks. Key steps include:

- Functionalization : Introduce terminal alkynes or azides at reactive positions (e.g., methyl groups) via SN2 substitution or Mitsunobu reactions.

- Catalytic optimization : Use Cu(I) sources (e.g., CuBr with tris-triazole ligands) to enhance reaction efficiency (>95% yield) and minimize side products.

- Solid-phase synthesis : Immobilize isoindole derivatives on resin for iterative modifications, as demonstrated in peptide backbone studies .

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of sublimation) for this compound?

Discrepancies in thermodynamic measurements (e.g., ΔsubH°) often arise from:

- Sample purity : Degradation during sublimation can skew results. Validate purity via differential scanning calorimetry (DSC).

- Methodological variability : Compare data from static vs. dynamic sublimation techniques. NIST-recommended protocols advocate for calibrated effusion cells and reproducibility across multiple trials .

Q. How can computational modeling guide the design of isoindole-based catalysts or sensors?

- Density functional theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to optimize isoindole derivatives as inhibitors.

- Kinetic simulations : Model reaction pathways for cycloadditions to prioritize experimental conditions .

Methodological and Reproducibility Considerations

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

- Detailed reagent logs : Include manufacturer, lot number, and purity (e.g., "Sigma-Aldrich, ≥99%, Lot #XYZ").

- Step-by-step protocols : Specify reaction times, temperatures, and workup steps (e.g., "quench with 10% NaHCO3, extract 3x with EtOAc").

- Data appendices : Provide raw NMR spectra, chromatograms, and crystallographic data in supplementary materials .

Q. How should researchers address variability in biological activity data for isoindole derivatives?

- Statistical rigor : Apply ANOVA or t-tests to assess significance across replicates.

- Positive/negative controls : Use known inhibitors (e.g., TEMPO for radical scavenging assays) to validate experimental setups.

- Meta-analysis : Cross-reference findings with prior studies on structurally analogous compounds (e.g., 2-substituted indole oxides) .

Data Presentation and Citation Standards

Q. What citation formats are recommended for referencing synthetic protocols and thermodynamic data?

- ACS Style : Use numerical superscripts for in-text citations (e.g., "CuAAC conditions were adapted from Tornøe et al.").

- Database references : Cite NIST WebBook entries for thermodynamic properties (e.g., "ΔvapH = 45.2 kJ/mol").

- Patent avoidance : Prioritize peer-reviewed journals over non-academic sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.